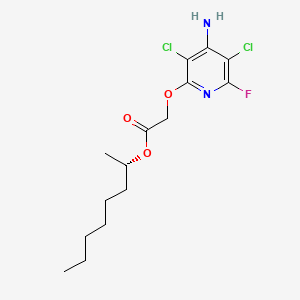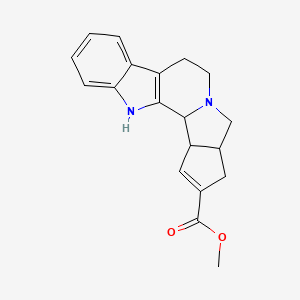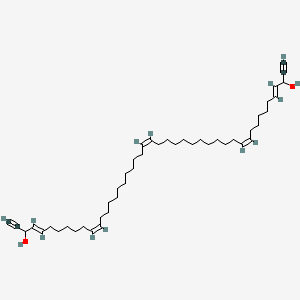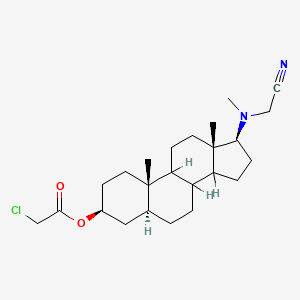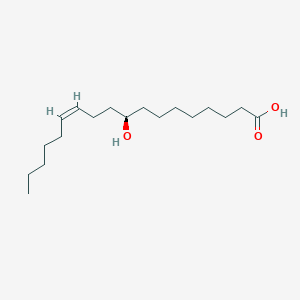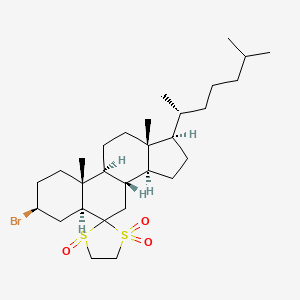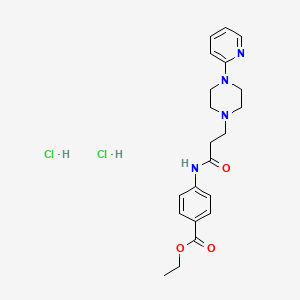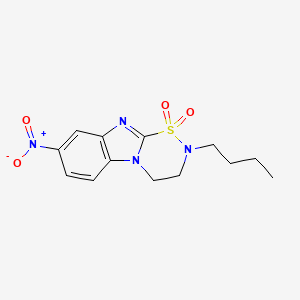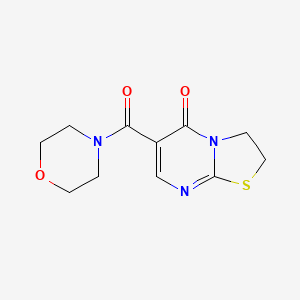![molecular formula C50H72N8O14 B12745359 (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole CAS No. 95894-05-6](/img/structure/B12745359.png)
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which enhances its pharmacological properties.
Vorbereitungsmethoden
The synthesis of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole involves multiple steps, starting with the preparation of the benzimidazole core. This is typically achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperazine moiety is then introduced via nucleophilic substitution reactions, where the benzimidazole intermediate reacts with 1-(2-ethoxyethyl)-4-propylpiperazine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Analyse Chemischer Reaktionen
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified by reacting with different alkyl halides or other electrophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function. The piperazine moiety enhances the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.
Vergleich Mit ähnlichen Verbindungen
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole can be compared to other benzimidazole derivatives and piperazine-containing compounds:
Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic activity.
Piperazine-containing compounds: Drugs like piperazine citrate and fluphenazine contain the piperazine moiety and are used for their anthelmintic and antipsychotic properties, respectively.
Eigenschaften
CAS-Nummer |
95894-05-6 |
|---|---|
Molekularformel |
C50H72N8O14 |
Molekulargewicht |
1009.2 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/2C19H30N4O.3C4H4O4/c2*1-3-9-21-10-12-22(13-11-21)16-19-20-17-7-5-6-8-18(17)23(19)14-15-24-4-2;3*5-3(6)1-2-4(7)8/h2*5-8H,3-4,9-16H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI-Schlüssel |
KQVXEWZDYSWOKR-VQYXCCSOSA-N |
Isomerische SMILES |
CCCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.CCCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.CCCN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


